3-Cyclopropyltetrahydrofuran-3-OL
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Overview
Description
3-Cyclopropyltetrahydrofuran-3-OL is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound features a tetrahydrofuran ring with a cyclopropyl group and a hydroxyl group attached to the same carbon atom, making it an interesting subject for synthetic and mechanistic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyltetrahydrofuran-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 1,4-diols using cerium ammonium nitrate at room temperature, which yields tetrahydrofuran derivatives with high stereoselectivity . Another approach involves the use of nickel catalysts and diaryl ketones to enable photochemical C-C bond formation via sp³ C-H functionalization of alkane feedstocks .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopropyl-substituted ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds with different functional groups.
Scientific Research Applications
3-Cyclopropyltetrahydrofuran-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and cyclopropyl ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the tetrahydrofuran ring.
3-Cyclopropyloxetan-3-OL: Similar structure with an oxetane ring instead of tetrahydrofuran.
Uniqueness
3-Cyclopropyltetrahydrofuran-3-OL is unique due to the presence of both a cyclopropyl group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-cyclopropyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c8-7(6-1-2-6)3-4-9-5-7/h6,8H,1-5H2 |
InChI Key |
IWOLCQPEIRJNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOC2)O |
Origin of Product |
United States |
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